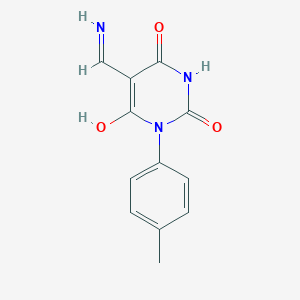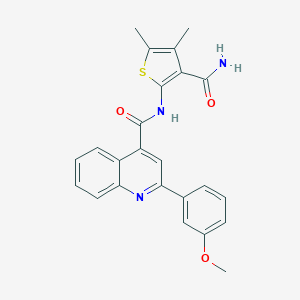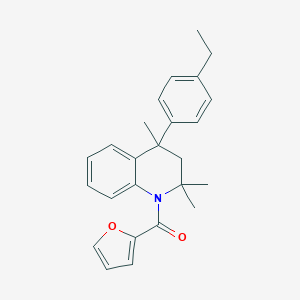![molecular formula C16H17NO6 B448349 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448349.png)
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method includes the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in sensitive fields like pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4), which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the methoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its structural analogs are explored for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the synthesis of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s bicyclic structure allows it to fit into enzyme pockets, disrupting normal enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(3,4-Dichlorophenyl)amino]carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H17NO6 |
|---|---|
Molekulargewicht |
319.31g/mol |
IUPAC-Name |
3-[(2,4-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c1-21-8-3-4-9(12(7-8)22-2)17-15(18)13-10-5-6-11(23-10)14(13)16(19)20/h3-7,10-11,13-14H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
YJFRWKBHTHRBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B448268.png)
![4-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B448272.png)
![4-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B448273.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B448275.png)
![(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448276.png)

![4-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B448278.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448280.png)
![2-(1,3-Benzoxazol-2-yl)-3-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)acrylaldehyde](/img/structure/B448281.png)

![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B448283.png)
![6-Amino-4-(4-bromo-3-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448286.png)
![2-(5-Methyl-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448287.png)

